4-(2-(p-Isobutylphenyl)propionyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(p-Isobutylphenyl)propionyl)morpholine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is derived from morpholine and features a propionyl group attached to a phenyl ring with an isobutyl substituent. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(p-Isobutylphenyl)propionyl)morpholine typically involves the reaction of morpholine with 2-(4-isobutylphenyl)propionic acid or its derivatives. One common method is the acylation of morpholine using 2-(4-isobutylphenyl)propionyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-(p-Isobutylphenyl)propionyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups to the morpholine ring .
Scientific Research Applications
4-(2-(p-Isobutylphenyl)propionyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for pain management and inflammation.
Mechanism of Action
The mechanism of action of 4-(2-(p-Isobutylphenyl)propionyl)morpholine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes involved in the inflammatory response, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The compound may also interact with receptors in the central nervous system, contributing to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A well-known NSAID with similar structural features, including the isobutylphenyl group.
Naproxen: Another NSAID with a similar mechanism of action but different structural characteristics.
Ketoprofen: Shares similar anti-inflammatory properties but differs in its chemical structure
Uniqueness
4-(2-(p-Isobutylphenyl)propionyl)morpholine is unique due to its morpholine ring, which imparts different chemical properties and reactivity compared to other NSAIDs.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)12-15-4-6-16(7-5-15)14(3)17(19)18-8-10-20-11-9-18/h4-7,13-14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVMDVRIIAHPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385998 |
Source
|
Record name | ST088007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110467-68-0 |
Source
|
Record name | ST088007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.